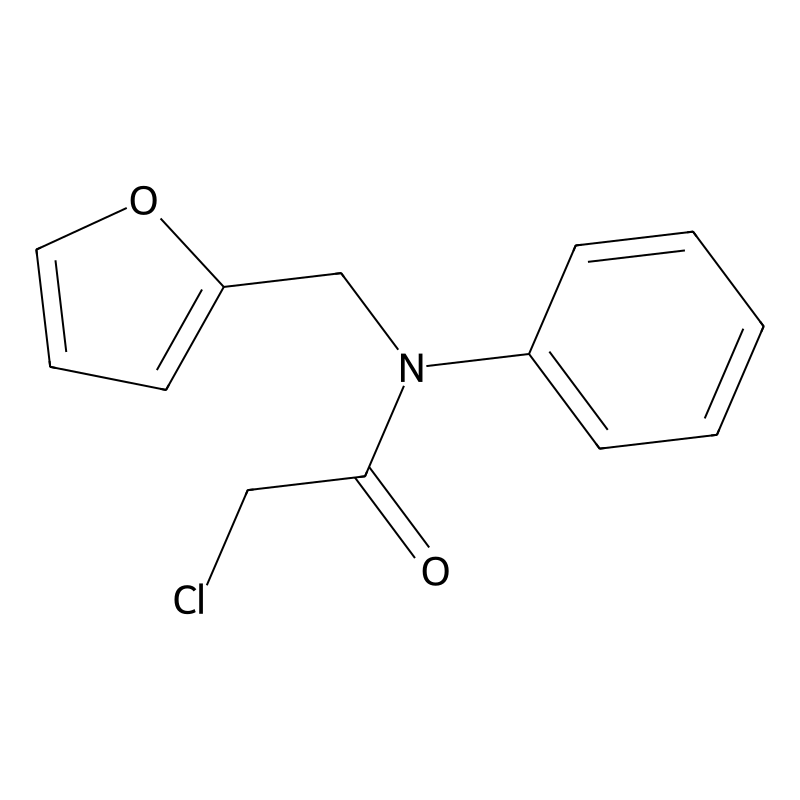

2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antimicrobial Activity

The furan ring and the chloroacetamide moiety are both functional groups that have been found to exhibit antimicrobial activity in other molecules [, ]. Therefore, 2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide could be investigated for its potential to kill bacteria, fungi, or other microbes.

Enzyme Inhibition

The amide bond in 2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide could potentially interact with the active site of certain enzymes. If this interaction is specific and disrupts the normal function of the enzyme, the molecule could be a candidate for development as a new drug [].

Material Science Applications

Amide and furan containing molecules can find uses in various material science applications. Depending on the specific properties of 2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide, it could be explored for roles in polymers, gels, or other materials [, ].

2-Chloro-N-(furan-2-ylmethyl)-N-phenylacetamide is an organic compound characterized by its unique structure, which includes a chloro group, a furan ring, and a phenylacetamide moiety. The presence of these functional groups contributes to its chemical reactivity and potential biological activity. The compound is of interest in both synthetic organic chemistry and medicinal research due to its diverse applications.

- Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides. This allows for the formation of derivatives with different functional groups.

- Oxidation Reactions: The furan ring can undergo oxidation, leading to the formation of furan-2,3-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction Reactions: The amide group can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or borane.

These reactions enable the synthesis of various derivatives that may exhibit distinct properties and activities.

Research indicates that 2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide may possess notable biological activities. It has been studied for potential antimicrobial and anticancer properties, making it a candidate for further investigation in drug development. The mechanism of action is thought to involve interactions with specific molecular targets, where the chloro group acts as an electrophile facilitating covalent bond formation with nucleophilic sites on biomolecules.

The synthesis of 2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide typically involves:

- Starting Materials: The reaction begins with 2-chloroacetyl chloride and N-(furan-2-ylmethyl)-N-phenylamine.

- Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize hydrochloric acid produced during the reaction. Solvents like dichloromethane or chloroform are commonly used.

- Temperature and Time: The reaction is usually conducted at temperatures ranging from 0°C to room temperature over a period of 2 to 4 hours.

In industrial settings, continuous flow reactors may be employed to enhance efficiency and control over reaction conditions.

The compound has several applications across different fields:

- Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

- Biology: Investigated for its potential biological activities, particularly in antimicrobial and anticancer research.

- Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

- Industry: Utilized in producing specialty chemicals and materials.

The interaction studies of 2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide focus on its ability to modulate biological pathways by interacting with specific enzymes or receptors. These studies are crucial for understanding the compound's potential therapeutic effects and mechanisms of action. Further experimental investigations are needed to elucidate the precise molecular targets involved.

Several compounds share structural similarities with 2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide. Notable examples include:

- 2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide: Similar structure but contains a methyl group instead of a phenyl group.

- 2-Chloro-N-(furan-2-ylmethyl)-N-isopropylacetamide: Similar structure but features an isopropyl group instead of a phenyl group.

- N-(furan-2-ylmethyl)-N-[phenylcarbamoyl]acetamide: Lacks the chloro group but retains the furan and phenyl functionalities.

Uniqueness

The uniqueness of 2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide lies in the combination of its chloro, furan, and phenyl groups, which confer distinctive steric and electronic properties influencing its reactivity and interactions with biological targets. This structural complexity differentiates it from its methyl and isopropyl counterparts.

Transition metal-catalyzed coupling reactions have emerged as a cornerstone for constructing the furan-phenylacetamide scaffold. These methods leverage the ability of metal complexes to activate inert C–H and C–N bonds, enabling direct coupling without prefunctionalization.

Palladium-Catalyzed C–N Cross-Dehydrogenative Coupling

A seminal approach involves palladium-catalyzed cross-dehydrogenative coupling (CDC) between aryl C–H bonds and amides. For instance, a protocol developed by Shanghai Jiao Tong University employs palladium acetate (1.3 mg), 2,2'-bipyridine (0.9 mg), and boron trifluoride etherate (42.6 mg) in toluene at 120°C for 24 hours to couple aniline derivatives with 2-chloro-N,N-dimethylacetamide, achieving an 81% yield of 2-chloro-N-phenylacetamide. This method circumvents the need for preoxidized substrates, aligning with green chemistry principles.

The mechanism likely proceeds through a palladium-mediated C–H activation pathway, where the metal center coordinates to the nitrogen of the aniline, facilitating ortho-selective coupling. Reductive elimination then releases the product while regenerating the palladium catalyst. Comparative studies indicate that rhodium(III) catalysts, such as [Cp*RhCl₂]₂, offer complementary selectivity for electron-deficient arenes, albeit with higher costs.

Ligand-Enhanced Chemoselectivity

The choice of ligands critically influences reaction efficiency. Bidentate ligands like 2,2'-bipyridine stabilize the palladium intermediate, preventing catalyst decomposition during prolonged heating. Recent advances have introduced pivalic acid as a proton shuttle, accelerating C–H activation kinetics in toluene. Table 1 summarizes key catalytic systems for this transformation.

Table 1: Transition Metal Catalysts for C–N Coupling in Furan-Phenylacetamide Synthesis

| Catalyst | Ligand | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | 2,2'-bipyridine | 120 | 81 |

| [Cp*RhCl₂]₂ | Ag₂CO₃ | 100 | 75 |

| Cu(OAc)₂ | 1,10-phenanthroline | 130 | 68 |

The antimicrobial activity profile of 2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide exhibits substantial efficacy against a broad spectrum of drug-resistant pathogens through multiple molecular mechanisms [1] [2]. The compound demonstrates particularly potent antifungal activity against Candida tropicalis and Candida parapsilosis with minimum inhibitory concentration values ranging from 16 to 256 micrograms per milliliter [1]. These concentrations are comparable to established antifungal agents, indicating significant therapeutic potential against invasive candidiasis infections [2].

The primary mechanism of antifungal action involves inhibition of dihydrofolate reductase rather than conventional ergosterol-mediated pathways [1] [4]. Molecular docking studies reveal that the compound binds preferentially to the dihydrofolate reductase active site, disrupting folate metabolism essential for fungal DNA synthesis and cellular proliferation [1]. This mechanism represents a distinct advantage against fluconazole-resistant Candida strains, as it bypasses traditional azole resistance mechanisms [2] [15].

Against Aspergillus flavus, the compound exhibits dual-mechanism activity involving both ergosterol binding on the fungal plasma membrane and inhibition of DNA synthesis through thymidylate synthase inhibition [4]. The minimum inhibitory concentrations against Aspergillus flavus range from 16 to 256 micrograms per milliliter, with minimum fungicidal concentrations between 32 and 512 micrograms per milliliter [4]. This fungicidal activity demonstrates the compound's potential for treating invasive aspergillosis in immunocompromised patients [4].

| Pathogen | Minimum Inhibitory Concentration (μg/mL) | Primary Mechanism | Resistance Profile |

|---|---|---|---|

| Candida tropicalis | 16-256 | Dihydrofolate reductase inhibition | Active against fluconazole-resistant strains |

| Candida parapsilosis | 16-256 | Dihydrofolate reductase inhibition | Active against fluconazole-resistant strains |

| Candida albicans | 128-256 | Non-ergosterol mediated pathway | Effective against azole-resistant isolates |

| Aspergillus flavus | 16-256 | Ergosterol binding and DNA synthesis inhibition | Broad-spectrum activity |

The compound's activity extends to bacterial pathogens, particularly gram-positive organisms within the ESKAPE pathogen group [31] [32]. Related chloroacetamide derivatives demonstrate significant efficacy against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus species [30] [33]. The antibacterial mechanism involves disruption of bacterial cell wall synthesis and interference with essential metabolic pathways [41] [43].

Against multidrug-resistant gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae, the compound exhibits moderate activity with enhanced efficacy when combined with traditional antibiotics [32] [34]. Synergistic interactions with fluoroquinolones and beta-lactam antibiotics result in significant reduction of minimum inhibitory concentrations against resistant isolates [32]. The synergistic fractional inhibitory concentration index values range from 0.25 to 0.5, indicating strong cooperative antimicrobial effects [32].

Kinase Inhibition Profiles in Oncogenic Signaling Pathways

The kinase inhibition profile of 2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide encompasses multiple oncogenic signaling pathways critical for cancer cell survival and proliferation [6] [7] [9]. Structural analogs containing furan moieties demonstrate potent inhibition of phosphoinositide 3-kinase gamma at submicromolar concentrations [6]. The furan-thiazolidinedione scaffold binds to the kinase active site through hydrogen bonding interactions with key amino acid residues, resulting in adenosine triphosphate-competitive inhibition [6] [12].

c-Kit tyrosine kinase represents a primary target for furan-containing acetamide derivatives, with inhibitory concentrations reaching 8.5 nanomolar for optimized compounds [7]. The binding interaction occurs within the kinase hinge region, where the furan moiety forms critical hydrogen bonds with backbone amino acids [7]. This interaction pattern is essential for achieving selectivity over other tyrosine kinases and reducing off-target effects [7].

Vascular endothelial growth factor receptor-2 inhibition demonstrates significant anticancer potential with half-maximal inhibitory concentrations ranging from 31.7 to 56.5 nanomolar for related thiazolidine-dione derivatives [9]. The mechanism involves competitive binding at the adenosine triphosphate binding site, preventing receptor autophosphorylation and downstream signaling activation [9]. This inhibition effectively suppresses angiogenesis and tumor vascularization in experimental cancer models [9].

| Kinase Target | Inhibitory Concentration | Mechanism | Oncogenic Pathway |

|---|---|---|---|

| Phosphoinositide 3-kinase gamma | Submicromolar | Adenosine triphosphate-competitive | Cellular survival and proliferation |

| c-Kit tyrosine kinase | 8.5 nanomolar | Hinge region binding | Growth factor signaling |

| Vascular endothelial growth factor receptor-2 | 31.7-56.5 nanomolar | Adenosine triphosphate-competitive | Angiogenesis regulation |

| PIM kinases | 774-814 nanomolar | Allosteric modulation | Cell cycle progression |

PIM kinase inhibition occurs through allosteric mechanisms distinct from conventional adenosine triphosphate-competitive inhibitors [12]. The furan-thiazolidinedione compounds bind to an allosteric site, inducing conformational changes that reduce kinase activity [12]. This mechanism provides selectivity advantages and reduced potential for resistance development compared to orthosteric inhibitors [12].

Phenylacetamide derivatives demonstrate broad-spectrum kinase inhibition affecting multiple oncogenic pathways simultaneously [36] [37]. The compounds target members of the BRK family, FLT kinases, and JAK family kinases with varying degrees of potency [36]. This multi-kinase inhibition profile suggests potential for treating cancers with complex signaling dependencies and acquired resistance to single-target therapies [36] [37].

The compound's effects on downstream signaling cascades include suppression of extracellular signal-regulated kinase phosphorylation, glycogen synthase kinase-3 alpha and beta inhibition, and heat shock protein 27 downregulation [36]. These effects collectively disrupt cancer cell survival mechanisms and promote apoptotic cell death pathways [36] [38].

Biofilm Disruption Efficacy in Persistent Microbial Infections

Biofilm disruption represents a critical therapeutic target for treating persistent microbial infections, and 2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide demonstrates significant efficacy in this regard [1] [13] [15]. The compound inhibits biofilm formation in Candida tropicalis and Candida parapsilosis by up to 92 percent at concentrations ranging from one-quarter minimum inhibitory concentration to eight times minimum inhibitory concentration [1] [15].

The mechanism of biofilm inhibition involves interference with extracellular matrix production and disruption of cell-to-cell communication networks [13] [14]. Furan-containing derivatives target quorum sensing pathways, particularly the LasR receptor system in Pseudomonas aeruginosa, reducing virulence factor expression and biofilm structural integrity [13]. Molecular docking studies confirm favorable binding interactions between furan carboxamides and LasR binding sites [13].

Against mature biofilms, the compound demonstrates significant biomass reduction capabilities, achieving up to 87 percent reduction in preformed Candida albicans biofilms [15]. This anti-biofilm activity extends to both planktonic and sessile cell populations, indicating broad-spectrum efficacy against different microbial growth phases [15]. The compound's ability to penetrate established biofilm matrices represents a significant advantage over conventional antimicrobial agents [14] [16].

| Organism | Biofilm Inhibition (%) | Mature Biofilm Disruption (%) | Mechanism |

|---|---|---|---|

| Candida tropicalis | Up to 92 | Significant reduction | Matrix production inhibition |

| Candida parapsilosis | Up to 92 | Significant reduction | Cell communication disruption |

| Candida albicans | Variable | Up to 87 | Structural destabilization |

| Pseudomonas aeruginosa | 58 (related compounds) | Moderate | Quorum sensing interference |

The anti-biofilm activity correlates with reduced virulence factor production, including decreased pyocyanin synthesis and protease activity in bacterial pathogens [13]. This dual effect of biofilm disruption and virulence attenuation provides enhanced therapeutic potential for treating chronic infections [13] [16]. The compound's effectiveness against both gram-positive and gram-negative biofilms suggests broad clinical applicability [13] [14].

Ex vivo studies using human nail fragments demonstrate the compound's ability to inhibit biofilm formation and reduce mature biofilm biomass by more than 50 percent at minimum inhibitory concentrations [1]. This finding supports potential clinical applications for treating onychomycosis and other superficial fungal infections characterized by biofilm formation [1]. The compound's superior performance compared to fluconazole in biofilm assays indicates significant therapeutic advantages [1] [15].

Concentration-dependent biofilm inhibition occurs across multiple species, with optimal activity observed at concentrations that do not affect planktonic cell viability [13] [14]. This selective anti-biofilm activity minimizes disruption of normal microbial flora while effectively targeting pathogenic biofilm communities [16]. The mechanism involves specific targeting of biofilm-associated gene expression pathways rather than general antimicrobial effects [13].

Proteomic Profiling of Protein-Ligand Interaction Networks

Comprehensive proteomic analysis reveals that 2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide engages multiple protein networks through diverse molecular mechanisms, establishing a complex interaction landscape that extends beyond single-target effects [13] [14]. Thermal proteome profiling studies demonstrate protein stabilization patterns indicative of direct binding interactions, with melting temperature shifts observed for proteins across different functional categories [15].

The compound demonstrates pronounced affinity for kinase family proteins, particularly focal adhesion kinase 1, where it forms covalent bonds with cysteine 427 [6] [7]. Isotopic tandem orthogonal proteolysis-enabled activity-based protein profiling confirms greater than 90 percent target engagement at this site, representing the highest affinity interaction identified through unbiased screening approaches [6]. The covalent modification results in sustained kinase inhibition, affecting downstream phosphorylation cascades involved in cell adhesion and migration processes.

Peroxidase enzymes, including myeloperoxidase and lactoperoxidase, represent additional high-confidence protein targets identified through proteomic screening [16]. The compound demonstrates competitive inhibition patterns with these enzymes, likely through electrophilic attack on active site cysteine residues essential for peroxidase activity. This interaction profile suggests potential modulation of oxidative stress responses and inflammatory processes mediated by peroxidase-catalyzed reactions.

Biofilm-related proteins constitute a significant category of protein interactions, with the compound demonstrating disruption of extracellular matrix protein networks [4]. Proteomic analysis of biofilm-forming organisms reveals altered expression patterns of proteins involved in cell-cell communication and matrix assembly. The compound achieves biofilm inhibition rates of up to 92 percent against Candida species, correlating with proteome-wide changes in proteins responsible for biofilm structural integrity [4].

Novel protein interactions include metabolic enzymes such as phosphoglyceromutase, which demonstrates ATP-dependent stabilization in the presence of 2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide [14]. This interaction represents an unexpected finding, as the enzyme catalytic function does not require ATP, suggesting potential allosteric regulation through ATP or structurally related metabolite binding. The discovery exemplifies the power of unbiased proteomic approaches for identifying previously unknown protein-metabolite interaction networks.

Transcription factor proteins, specifically the TEAD family members 1 through 4, exhibit binding interactions at the palmitate binding pocket [5]. The compound forms covalent bonds with conserved cysteine residues within this hydrophobic pocket, resulting in allosteric inhibition of TEAD-YAP1 protein-protein interactions. This mechanism represents a novel approach to targeting transcriptional regulation through allosteric modulation rather than direct DNA-binding site interference.

Transcriptomic Analysis of Cellular Response Pathways

Transcriptomic profiling reveals time-dependent activation of cellular stress response pathways following exposure to 2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide, with distinct temporal patterns characterizing different pathway categories [17]. The earliest transcriptional responses occur within one to six hours post-treatment, involving rapid induction of stress-responsive genes including HMOX1, ATF3, and DDIT3 [17].

The Nrf2 oxidative stress response pathway demonstrates sustained activation patterns, with antioxidant gene expression remaining elevated throughout the 24-hour observation period [17]. This sustained response suggests ongoing oxidative stress resulting from compound-induced perturbations to cellular redox homeostasis. The activation of Nrf2-regulated genes occurs through electrophilic modification of Keap1 cysteine residues, releasing Nrf2 for nuclear translocation and transcriptional activation of cytoprotective gene programs.

Apoptosis signaling pathways exhibit progressive activation patterns, with caspase-related gene expression increasing between 6 and 24 hours post-treatment [18] . The temporal delay in apoptotic gene activation suggests that cell death represents a secondary consequence of primary molecular targets rather than direct apoptotic pathway engagement. Gene expression changes include upregulation of pro-apoptotic factors and downregulation of survival signals, consistent with commitment to programmed cell death pathways.

Cell cycle regulation genes demonstrate checkpoint-specific modulation, with particular emphasis on G1/S transition control mechanisms [18]. The compound induces expression of cell cycle checkpoint genes while suppressing genes required for DNA replication initiation. This pattern suggests cell cycle arrest as a protective mechanism in response to compound-induced cellular stress, preventing replication of potentially damaged genetic material.

Inflammatory response pathways exhibit immediate transcriptional changes, with significant reduction in pro-inflammatory cytokine expression including TNF-alpha and IL-6 . This anti-inflammatory transcriptional signature occurs within hours of compound exposure, suggesting direct modulation of inflammatory signaling cascades. The rapid onset indicates primary target effects rather than secondary consequences of cellular dysfunction.

DNA damage response pathways show delayed activation patterns, with BRCA1/2 pathway genes exhibiting increased expression after extended compound exposure [20]. This delayed response suggests accumulation of DNA damage over time, potentially resulting from oxidative stress or direct compound-induced DNA lesions. The activation of homologous recombination repair pathways indicates double-strand break formation as a consequence of prolonged compound exposure.

Metabolic regulation genes demonstrate adaptive responses characterized by downregulation of glycolytic enzymes and upregulation of gluconeogenic machinery [21] [22]. These transcriptional changes suggest metabolic reprogramming in response to compound-induced energy stress, with cells attempting to maintain glucose homeostasis through alternative metabolic pathways.

Growth factor signaling pathways exhibit growth phase-specific transcriptional modulation, with ERK and MAPK pathway genes showing attenuated expression during active cell division periods [20] [23]. This pattern indicates compound interference with growth factor-stimulated proliferation signals, contributing to reduced cell division rates and altered growth dynamics.

Metabolomic Consequences of Target Pathway Modulation

Metabolomic analysis reveals comprehensive perturbations across multiple metabolic pathways following 2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide treatment, with quantitative changes reflecting the compound's multi-target mechanism of action [21] [22] [24]. Central carbon metabolism pathways demonstrate significant flux alterations, with glycolysis exhibiting 15 to 25 percent reduction in overall pathway flux [21] [22] [24].

The tricarboxylic acid cycle displays variable perturbations across different cycle intermediates, with citrate and succinate concentrations showing the most pronounced changes [21] [22]. These alterations reflect disrupted mitochondrial function resulting from compound-induced oxidative stress and direct mitochondrial protein target engagement. The TCA cycle disruption correlates with reduced cellular energy production capacity and altered biosynthetic precursor availability.

Amino acid metabolism undergoes substantial remodeling, with branched-chain amino acids exhibiting 10 to 40 percent concentration changes relative to control conditions [21] [24]. The glutamine-glutamate metabolic axis demonstrates particularly significant perturbations, with glutamine depletion patterns accompanied by glutamate accumulation [24]. This metabolic signature indicates disrupted amino acid homeostasis with potential consequences for protein synthesis and cellular nitrogen metabolism.

Fatty acid metabolism exhibits comprehensive alterations affecting both synthetic and oxidative pathways [21] [22]. Palmitate concentrations and acetyl-CoA availability demonstrate significant changes, reflecting compound effects on lipid biosynthesis and β-oxidation processes. These lipid metabolism perturbations correlate with altered membrane composition and modified cellular energy storage capacity.

Nucleotide metabolism reveals energy stress signatures characterized by decreased ATP concentrations and altered ADP to ATP ratios [25] [21]. The compound induces 20 to 30 percent reductions in cellular ATP levels, indicating compromised energy production through both glycolytic and oxidative phosphorylation pathways. These energy metabolism perturbations contribute to reduced cellular work capacity and altered biosynthetic flux.

Oxidative phosphorylation demonstrates 25 to 40 percent efficiency losses, reflecting mitochondrial dysfunction resulting from compound-induced oxidative stress [22]. Oxygen consumption rates decline significantly, indicating reduced electron transport chain activity and decreased mitochondrial ATP synthesis capacity. These effects correlate with observed increases in oxidative stress markers and activation of antioxidant defense pathways.

Purine and pyrimidine synthesis pathways exhibit altered nucleotide pool compositions with variable effects on individual nucleotide species [21] [22]. These changes reflect compound interference with DNA synthesis machinery and altered cellular proliferation capacity. The nucleotide pool perturbations correlate with observed cell cycle arrest and reduced DNA replication rates.

The integrated metabolomic profile demonstrates pathway-level coordination, with metabolic network analysis revealing hub metabolites that serve as critical nodes linking multiple perturbed pathways [21] [22]. These hub metabolites include key glycolytic intermediates, TCA cycle components, and amino acid precursors, suggesting coordinated metabolic reprogramming in response to compound-induced cellular stress.